molecular formula C8H6N3NaO3 B2386396 Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 2155855-19-7

Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2386396
CAS No.: 2155855-19-7
M. Wt: 215.144
InChI Key: DDCVBLGCPFSKEL-UHFFFAOYSA-M
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Description

Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrazolo-pyridine core with a sodium carboxylate moiety at position 3. This ionic derivative enhances aqueous solubility compared to its ester or acid counterparts, making it suitable for pharmaceutical formulations or biological studies. Pyrazolo[3,4-b]pyridines are structurally analogous to purines, enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

sodium;6-methyl-3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3.Na/c1-3-2-4(8(13)14)5-6(9-3)10-11-7(5)12;/h2H,1H3,(H,13,14)(H2,9,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCVBLGCPFSKEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)NNC2=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the condensation of appropriate pyrazole and pyridine precursors. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent saponification to yield the desired sodium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and its derivatives have been studied extensively for their biological activities:

  • Antimicrobial Properties : Pyrazole derivatives, including this compound, have shown promising antimicrobial effects against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which are crucial in managing diseases characterized by inflammation. Studies have demonstrated that pyrazole derivatives can effectively reduce inflammation in various biological models .
  • Anticancer Activity : There is growing evidence supporting the anticancer potential of pyrazole compounds. This compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Activity

In a preclinical study involving various cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values indicating effective dose ranges for inducing cell death. Further molecular docking studies revealed that this compound interacts with key proteins involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate with structurally related compounds:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Evidence Source
This compound Sodium carboxylate at position 4, methyl at position 6 Not explicitly cited High solubility, potential for aqueous formulations Implied by naming
Methyl 1,6-dimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Methyl ester at position 4, additional methyl at N1 Not cited Lipophilic; likely a synthetic intermediate
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Cyclopropyl at position 6, 4-fluorophenyl at N1 Not cited Enhanced bioactivity via fluorophenyl moiety
2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid Acetic acid substituent at position 5, hydroxy at 6 223.19 g/mol Hydrogen-bonding capacity; lower solubility

Patent and Commercial Relevance

  • Autoimmune Applications : Pyrazolo[3,4-b]pyridines are patented for autoimmune disease treatment (WO 2023/046806) . The sodium carboxylate derivative’s solubility may improve bioavailability in such formulations.
  • Cost and Availability : Methyl esters (e.g., sc-353738, $248/250 mg) are commercially available, while sodium salts may require custom synthesis .

Critical Analysis of Evidence

  • Synthesis Methods : highlights cyclocondensation as a universal route for pyrazolo[3,4-b]pyridines, but substituent-specific optimizations (e.g., fluorophenyl introduction) are needed .
  • Structural-Activity Relationships (SAR) : The sodium carboxylate’s polarity contrasts with lipophilic esters, impacting pharmacokinetics. For instance, apixaban’s carboxylate is critical for factor Xa inhibition .
  • Gaps in Data : Direct pharmacological studies on the sodium salt are absent in the evidence; inferences rely on analogues.

Biological Activity

Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C8H7N3O3
Molecular Weight 193.15 g/mol
CAS Number 862273-50-5

The structure features a pyrazole ring fused with a pyridine ring, which contributes to its biological activity.

Antiviral Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit antiviral properties. For instance, compounds similar to sodium 6-methyl-3-oxo have demonstrated effectiveness against various viruses:

  • Anti-HSV-1 Activity : In studies involving Vero cells infected with the herpes simplex virus type 1 (HSV-1), certain pyrazolo derivatives showed significant antiviral effects. The introduction of specific functional groups enhanced their efficacy against viral replication .
  • Antiviral Mechanisms : The antiviral mechanisms often involve inhibition of viral entry or replication processes. For example, compounds were tested for their ability to inhibit neuraminidase, an enzyme critical for viral propagation .

Anti-inflammatory Effects

Compounds within the pyrazolo[3,4-b]pyridine class have also been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes:

CompoundCOX Inhibition (IC50)
Sodium 6-methyl derivativeData not specified in literature but shown to have potential based on structural similarities

The inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators such as prostaglandins .

Antibacterial Activity

Some studies have also highlighted antibacterial properties associated with pyrazolo derivatives. Although specific data on sodium 6-methyl-3-oxo is limited, related compounds have shown activity against various bacterial strains.

Case Studies and Research Findings

  • Antiviral Efficacy Against Tobacco Mosaic Virus : A study demonstrated that certain pyrazolo derivatives exhibited higher antiviral activities compared to commercial agents at specific concentrations . This suggests potential for agricultural applications as antiviral agents in crops.
  • Structure-Activity Relationship (SAR) : A review highlighted the importance of structural modifications in enhancing biological activity. Compounds with specific substitutions on the pyrazole ring showed improved potency against viral strains .

Q & A

What are the common synthetic routes for Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of precursor molecules under controlled conditions. For analogous pyrazolo[3,4-b]pyridine derivatives, key steps include:

  • Cyclocondensation : Ethyl ester precursors (e.g., ethyl 3-cyclopropyl derivatives) are cyclized using catalysts like iodine or copper salts in solvents such as ethanol or acetic acid .
  • Functional Group Modification : Post-cyclization hydrolysis of the ethyl ester group to the sodium carboxylate form is achieved via saponification with NaOH or LiOH in aqueous/organic solvent mixtures .
  • Purification : Flash column chromatography (heptane:EtOAc gradients) or recrystallization ensures high purity .

How is the molecular structure of this compound characterized?

Level: Basic
Methodological Answer:
Structural characterization employs:

  • X-ray Crystallography : Resolves bond lengths, angles, and conformations. SHELX software is widely used for refinement, especially for small-molecule crystallography . For example, pyrazolo[3,4-b]pyridine derivatives show fused bicyclic systems with bond lengths consistent with aromatic heterocycles (~1.33–1.48 Å for C–N/C–C bonds) .
  • Spectroscopy :
    • 1H/13C NMR : Identifies substituent environments (e.g., methyl groups at δ ~2.5–2.6 ppm, aromatic protons at δ ~7.3–8.5 ppm) .
    • LC-MS : Confirms molecular weight (e.g., [M+H]+ peaks for ethyl ester precursors at m/z ~292–302) .

How can researchers optimize the cyclization step during synthesis to improve yield?

Level: Advanced
Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Copper(I) iodide or iodine enhances cyclization efficiency by promoting intramolecular C–N bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction rates, while ethanol/acetic acid mixtures balance solubility and reactivity .
  • Temperature Control : Reactions at 80–100°C for 12–24 hours maximize conversion without side-product formation .
  • In Situ Monitoring : TLC or HPLC tracks reaction progress, allowing timely termination to prevent over-cyclization .

What strategies are effective in resolving contradictions in crystallographic data for this compound?

Level: Advanced
Methodological Answer:
Addressing crystallographic discrepancies involves:

  • Data Validation : Use SHELXL’s validation tools (e.g., ADDSYM, TWINLAWS) to check for missed symmetry or twinning .
  • Refinement Protocols :
    • Apply restraints for disordered regions (e.g., flexible ester groups) to improve model accuracy .
    • Compare bond lengths/angles with analogous structures (e.g., pyrazolo[3,4-b]pyridines typically show N–C bond lengths of ~1.35 Å) .
  • Complementary Techniques : Pair crystallography with DFT calculations to validate electronic environments .

What in vitro assays are used to evaluate its kinase inhibitory activity?

Level: Advanced
Methodological Answer:
Kinase inhibition is assessed via:

  • Fluorescence Polarization (FP) Assays : Measure displacement of fluorescent ligands (e.g., ligand 9 in BasE studies) to determine IC50 values .
  • Cell Proliferation Assays : Test cytotoxicity in cancer cell lines (e.g., IC50 < 1 µM in some pyrazolo[3,4-b]pyridine derivatives) .
  • Molecular Docking : Use software like AutoDock to predict binding modes to kinase ATP-binding pockets (e.g., interactions with hydrophobic residues like Leu83 in P. falciparum ABCI3) .

How can solubility issues in biological testing be addressed?

Level: Advanced
Methodological Answer:

  • Derivatization : Convert the sodium carboxylate to prodrug esters (e.g., ethyl or methyl esters) for improved membrane permeability .
  • Formulation Adjustments : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsions to enhance aqueous solubility .
  • Structural Modifications : Introduce hydrophilic groups (e.g., morpholino substituents) without compromising target affinity .

What analytical methods are critical for assessing purity in synthetic batches?

Level: Basic
Methodological Answer:

  • HPLC-PDA : Reverse-phase C18 columns (ACN/water gradients) detect impurities at 254 nm; purity ≥95% is typical for pharmacological studies .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Melting Point Analysis : Sharp melting ranges (e.g., 273–278.5°C for related pyrazolo derivatives) indicate crystallinity .

How does substituent variation impact biological activity?

Level: Advanced
Methodological Answer:

  • Electron-Withdrawing Groups (e.g., CF3) : Enhance kinase inhibition by stabilizing ligand-target interactions (e.g., IC50 reduction from 10 µM to 0.5 µM in fluorinated derivatives) .
  • Bulkier Substituents (e.g., cyclopropyl) : Improve selectivity by reducing off-target binding .
  • Positional Effects : 4-Carboxylate groups are critical for hydrogen bonding with catalytic lysine residues in kinases .

What safety precautions are essential during handling?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated containers .

How is the compound’s stability under varying storage conditions evaluated?

Level: Advanced
Methodological Answer:

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 1–3 months; monitor degradation via HPLC .
  • Light Sensitivity Tests : UV-vis spectroscopy tracks photodegradation; store in amber vials if λmax < 400 nm .
  • Long-Term Storage : -20°C under inert gas (N2/Ar) prevents oxidation/hydrolysis of the carboxylate group .

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